

Solubility of Undecanedioic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecanedioic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **undecanedioic acid** in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **undecanedioic acid** in their work. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding experimental workflows.

Introduction to Undecanedioic Acid

Undecanedioic acid (also known as 1,11-**undecanedioic acid** or 1,9-nonanedicarboxylic acid) is a dicarboxylic acid with the chemical formula $C_{11}H_{20}O_4$. It is a white crystalline solid at room temperature.^[1] Its long carbon chain imparts unique properties, making it a valuable component in the synthesis of polymers, adhesives, lubricants, and as a linker in various chemical applications. In the pharmaceutical industry, dicarboxylic acids like **undecanedioic acid** are of interest for their potential use in drug formulation and as building blocks for novel therapeutic agents. A critical aspect of working with **undecanedioic acid** is understanding its solubility characteristics in different organic solvents, which is essential for reaction chemistry, purification, and formulation development.

Quantitative Solubility Data

The solubility of **undecanedioic acid** is influenced by the polarity of the solvent, temperature, and the crystalline form of the acid. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, this section summarizes the available data.

It is generally reported that **undecanedioic acid** is readily soluble in polar organic solvents like alcohols and ethers, while exhibiting limited solubility in water.[2]

| Solvent | Temperature (°C) | Solubility | Unit |
|---------------------------|------------------|---------------------|-------|
| Dimethyl Sulfoxide (DMSO) | Not Specified | 43 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 20 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (ultrasonic) | mg/mL |
| Dimethylformamide (DMF) | Not Specified | 16 | mg/mL |
| Ethanol | Not Specified | 20 | mg/mL |
| Methanol | Not Specified | 10 (clear solution) | mg/mL |
| Water | 21 | 5.10 | g/L |

Note: The significant variation in reported DMSO solubility may be attributed to factors such as the hydration state of the DMSO and the crystalline form of the **undecanedioic acid**.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, this section provides detailed methodologies for three common and reliable experimental techniques for determining the solubility of a solid compound like **undecanedioic acid** in an organic solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Apparatus and Materials:

- Vials with tight-fitting caps
- Thermostatic shaker or incubator
- Analytical balance
- Filtration device (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
- **Undecanedioic acid** (high purity)
- Organic solvent of interest (analytical grade)

Procedure:

- Preparation: Add an excess amount of **undecanedioic acid** to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
- Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.[3]

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 μm PTFE for organic solvents) into a clean, dry container. This step is crucial to remove any undissolved microcrystals.
- **Analysis:** Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of **undecanedioic acid** in the diluted solution using a validated analytical method.
- **Calculation:** Calculate the solubility of **undecanedioic acid** in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mole fraction).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.^{[7][8]}

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

- Equipment for preparing a saturated solution (as in the shake-flask method)
- Pre-weighed, inert evaporating dish (e.g., glass or aluminum)
- Analytical balance
- Oven or vacuum oven

Procedure:

- **Prepare Saturated Solution:** Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of **undecanedioic acid** in the chosen solvent.

- Sampling and Weighing: Carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed evaporating dish. Record the exact mass of the saturated solution.
- Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the **undecanedioic acid**. A vacuum oven is preferred for lower boiling points and to prevent degradation.
- Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
- Calculation:
 - Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
 - Mass of solvent = (Mass of saturated solution) - (Mass of solute)
 - Solubility (g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Laser Monitoring (Dynamic) Method

The laser monitoring or turbidimetric method is a dynamic technique that can be automated for higher throughput.^{[9][10][11][12][13]}

Principle: A laser beam is passed through a solution containing the solute and solvent. The intensity of the transmitted or scattered light is monitored as a function of temperature or composition. The point at which the solid phase completely dissolves (the clear point) or begins to precipitate (the cloud point) is detected by a sharp change in light transmission or scattering.

Apparatus and Materials:

- Automated solubility measurement system with a laser light source and detector
- Temperature-controlled sample cell or vial
- Stirring mechanism

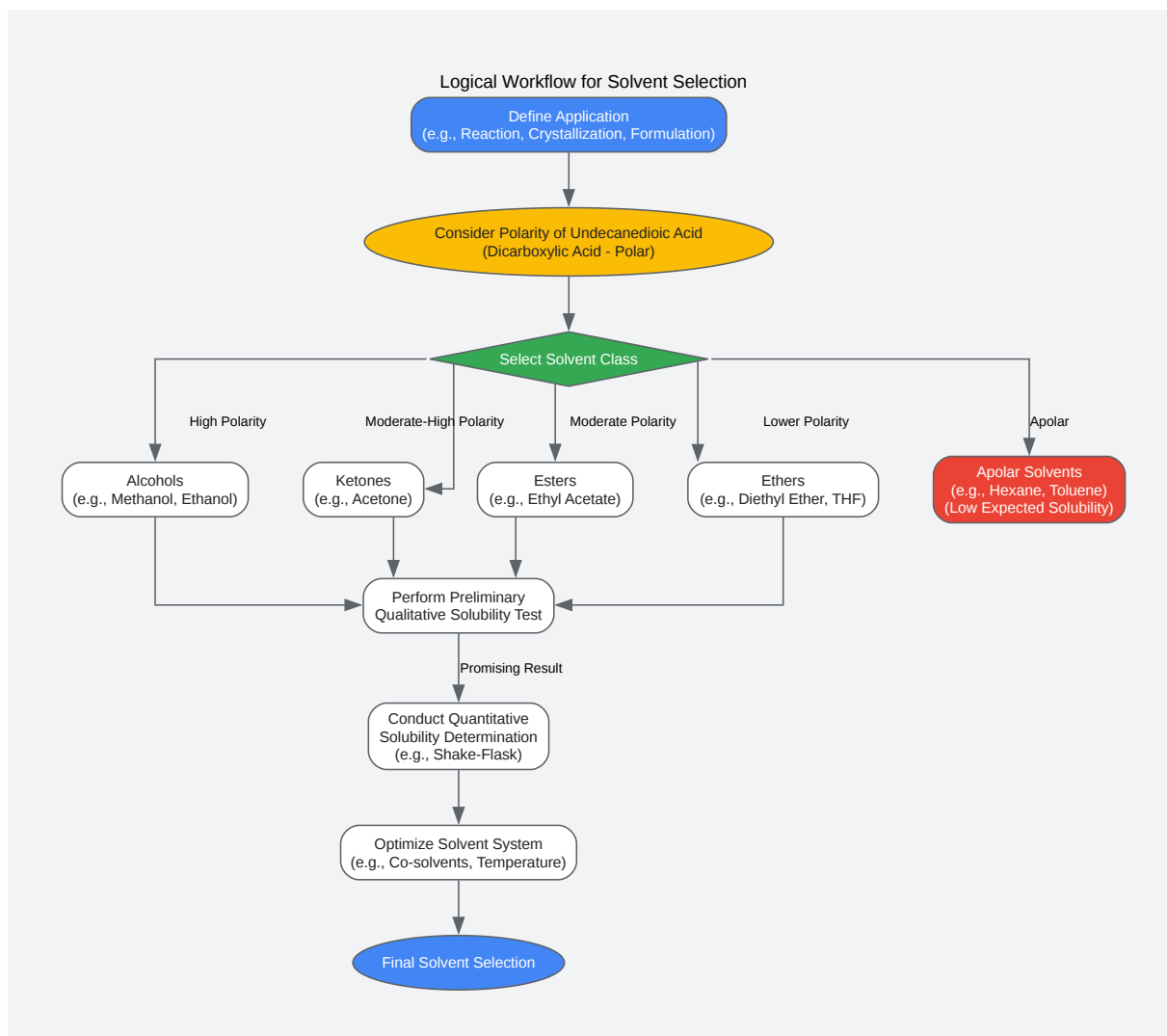
- Analytical balance
- **Undecanedioic acid**
- Organic solvent

Procedure:

- **Sample Preparation:** A known mass of **undecanedioic acid** and a known mass or volume of the solvent are placed in the sample cell.
- **Heating/Cooling Cycle:** The sample is heated at a controlled rate while being stirred. The laser monitoring system continuously measures the light transmission or scattering.
- **Detection of Dissolution:** The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmission (or decrease in scattering), is recorded as the saturation temperature for that specific concentration.
- **Data Analysis:** The experiment is repeated with different concentrations of **undecanedioic acid** to generate a solubility curve as a function of temperature.

Visualizations

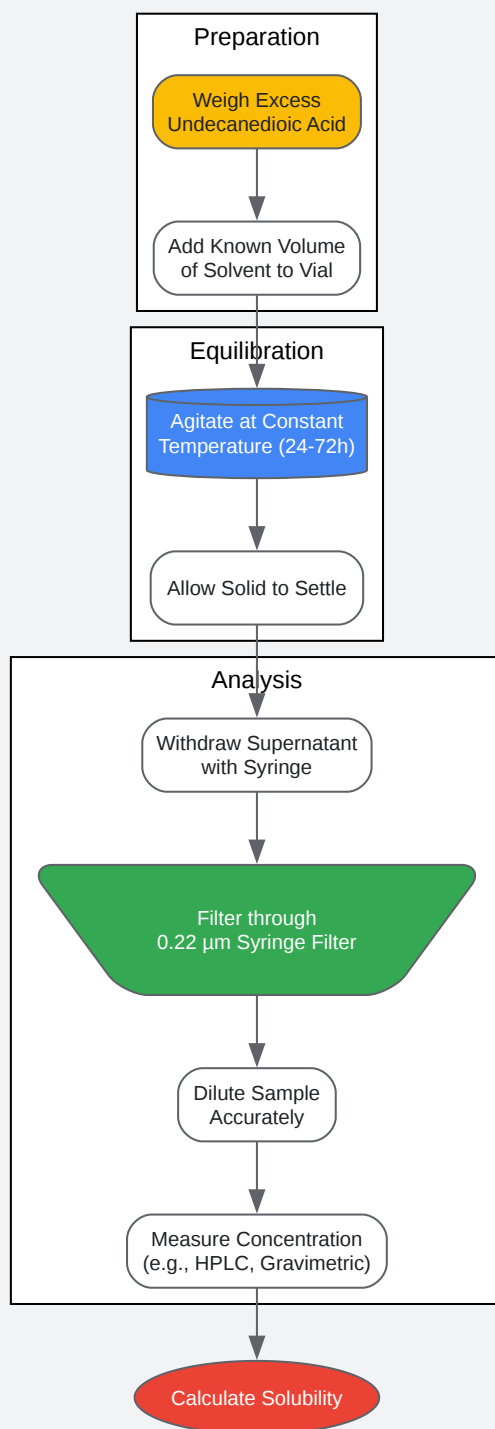
The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental workflows related to the solubility of **undecanedioic acid**.



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Caption: Logical Workflow for Solvent Selection.

Experimental Workflow of the Shake-Flask Method

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Caption: Experimental Workflow of the Shake-Flask Method.

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- To cite this document: BenchChem. [Solubility of Undecanedioic Acid in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769590#solubility-of-undecanedioic-acid-in-organic-solvents]

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